8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a benzothiazole moiety linked to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a copper catalyst and a ligand-free environment to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
Quinazoline derivatives: These compounds also feature a fused heterocyclic ring system and are known for their anticancer properties.
Uniqueness
What sets 8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione apart is its unique combination of a benzothiazole and a purine scaffold, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H17N5O2S2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H17N5O2S2/c1-12-7-9-13(10-8-12)11-26-16-17(25(2)19(28)24-18(16)27)23-20(26)30-21-22-14-5-3-4-6-15(14)29-21/h3-10H,11H2,1-2H3,(H,24,27,28) |
InChI Key |
AGBCGWZNIDJFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SC4=NC5=CC=CC=C5S4)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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